molecular formula C8H8F6N2OS B4566416 N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

Cat. No.: B4566416
M. Wt: 294.22 g/mol
InChI Key: NUNSXOVYKBRABQ-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a useful research compound. Its molecular formula is C8H8F6N2OS and its molecular weight is 294.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.02615303 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

A novel series of compounds, including derivatives of celecoxib, have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were also evaluated for their gastric toxicity and anticancer activity across 60 human tumor cell lines, indicating that certain compounds may have the potential to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Chemoselective Synthesis

Research has been conducted on the chemoselective preparation of thiazoles, demonstrating the utility of certain synthons in drug discovery. This includes the introduction of functional groups to thiazole cores, suggesting the relevance of such structures in medicinal chemistry (Marco Colella et al., 2018).

Antimicrobial and Anticancer Activity

A series of new derivatives has been synthesized to explore their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These studies revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action of some compounds, correlating biological results with structural characteristics (A. Zablotskaya et al., 2013).

Domino Synthesis for Pharmaceuticals

A low-cost, one-pot multicomponent domino synthetic route has been reported for the synthesis of 5-(trifluoromethyl)-2-thiazolamine, a key intermediate for manufacturing numerous pharmaceuticals and chemicals. This synthesis route highlights the importance of such compounds in the pharmaceutical industry (Xuefei Bao et al., 2016).

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6N2OS/c1-6(7(9,10)11,8(12,13)14)4(17)16-5-15-2-3-18-5/h2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNSXOVYKBRABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 2
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

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